molecular formula C14H16FN5O B12185399 N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12185399
M. Wt: 289.31 g/mol
InChI Key: ZNYQHOXRVBPDBR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexane Carboxylation: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclohexane carboxylate derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexane ring.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
  • N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
  • N-(4-methylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Uniqueness

N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Properties

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H16FN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21)

InChI Key

ZNYQHOXRVBPDBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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